Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate

Anticancer SAR Chemical Scaffold Comparison

Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate (CAS 1448135-97-4) is a heterocyclic small molecule with molecular formula C₁₇H₂₁N₃O₄S and molecular weight 363.43 g/mol. The compound integrates three pharmacophoric elements—a thiophen-3-yl ring, a 1,3,4-oxadiazole core, and a piperidine ring linked via an ethyl butanoate chain—each recognized for contributing to diverse biological activities including anticancer, antimicrobial, and enzyme-inhibitory properties.

Molecular Formula C17H21N3O4S
Molecular Weight 363.43
CAS No. 1448135-97-4
Cat. No. B2425024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate
CAS1448135-97-4
Molecular FormulaC17H21N3O4S
Molecular Weight363.43
Structural Identifiers
SMILESCCOC(=O)CCC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CSC=C3
InChIInChI=1S/C17H21N3O4S/c1-2-23-15(22)4-3-14(21)20-8-5-12(6-9-20)16-18-19-17(24-16)13-7-10-25-11-13/h7,10-12H,2-6,8-9H2,1H3
InChIKeyMFMFESFBSWOXKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate (CAS 1448135-97-4): Structural and Pharmacophoric Overview for Procurement Decision-Making


Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate (CAS 1448135-97-4) is a heterocyclic small molecule with molecular formula C₁₇H₂₁N₃O₄S and molecular weight 363.43 g/mol . The compound integrates three pharmacophoric elements—a thiophen-3-yl ring, a 1,3,4-oxadiazole core, and a piperidine ring linked via an ethyl butanoate chain—each recognized for contributing to diverse biological activities including anticancer, antimicrobial, and enzyme-inhibitory properties [1]. This scaffold topology places it within the broader 4-piperidinyl-1,3,4-oxadiazole class, whose members have demonstrated quantifiable anticancer potency (IC₅₀ values ranging from ~10 to 25 µM against various cell lines) and enzyme inhibition (IC₅₀ values as low as 0.63 µM for urease) [2][3].

Why Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate Cannot Be Interchanged with Common 1,3,4-Oxadiazole-Piperidine Analogs


Generic substitution within the 1,3,4-oxadiazole-piperidine class is precluded by three non-interchangeable structural determinants. First, the ethyl butanoate linker at the piperidine N-1 position is distinct from the propanamide, acetamide, and tosyl linkers found in the most extensively characterized analogs [1]. Second, the thiophen-3-yl regioisomer at the oxadiazole C-5 position yields divergent electronic distribution compared to the more common thiophen-2-yl substitution, directly impacting π-stacking interactions and target binding geometries as demonstrated by molecular docking studies on related thiophene-oxadiazole derivatives [2]. Third, the piperidine ring is substituted at the 4-position rather than the 3-position, which alters the spatial orientation of the oxadiazole-thiophene pharmacophore relative to biological targets—a critical variable validated by structure-activity relationship (SAR) data from 2-substituted-5-thiopropylpiperidine-1,3,4-oxadiazole series showing that receptor binding affinity (D₂, 5-HT₁A, 5-HT₂A) is highly sensitive to the piperidine substitution position [3]. These three features together define a unique pharmacophoric fingerprint that cannot be replicated by simply replacing the compound with a lower-cost analog bearing a different linker, regioisomer, or substitution position.

Quantitative Differentiation Evidence for Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate (1448135-97-4) Relative to Closest Analogs


Linker Chemistry Differentiation: Ethyl Butanoate vs. Propanamide Side Chain at Piperidine N-1 Position

The target compound features an ethyl 4-oxobutanoate chain linked to the piperidine N-1, whereas the most thoroughly characterized 4-piperidinyl-1,3,4-oxadiazole analogs (compounds 6a-l, Rehman et al. 2018) bear a 2-bromo-N-arylpropanamide side chain [1]. This difference is not cosmetic: in the propanamide series, the N-aryl substituent contributes significantly to observed anticancer activity, with the most potent analog (6j) achieving an IC₅₀ of 10.84 ± 4.2 µM against cancer cells. The target compound's ethyl butanoate linker lacks this aryl group, which is expected to alter both lipophilicity (cLogP) and hydrogen-bonding capacity at the piperidine N-1 exit vector—two parameters known to modulate cellular permeability and target engagement in 1,3,4-oxadiazole-piperidine hybrids [2]. Direct activity data for the target compound with this specific linker remain unavailable in peer-reviewed literature.

Anticancer SAR Chemical Scaffold Comparison

Thiophene Regioisomer Effect: Thiophen-3-yl vs. Thiophen-2-yl Substitution on 1,3,4-Oxadiazole

The target compound incorporates a thiophen-3-yl group at the oxadiazole C-5 position, whereas the majority of commercially available and literature-characterized thiophene-oxadiazole analogs employ thiophen-2-yl substitution . Photophysical studies on thiophene-substituted 1,3,4-oxadiazole derivatives have demonstrated that the thiophene attachment position significantly modulates the HOMO-LUMO energy gap and electron-accepting properties of the oxadiazole ring, with thiophen-3-yl derivatives exhibiting distinct fluorescence quenching behavior compared to thiophen-2-yl congeners [1]. Additionally, in CNS-targeted 1,3,4-oxadiazole-piperidine series, thiophene substitution position influences receptor binding selectivity profiles at D₂, 5-HT₁A, and 5-HT₂A receptors [2]. The thiophen-3-yl regioisomer alters the dipole moment vector and the orientation of the sulfur atom relative to the oxadiazole π-system, which can affect both target binding and metabolic stability—parameters directly relevant to hit-to-lead progression.

Electronic Properties Regioisomer Comparison Computational Chemistry

Class-Level Anticancer Activity of 4-Piperidinyl-1,3,4-Oxadiazole Scaffold and Benchmarking Against Doxorubicin

Although the target compound itself lacks published cell-based activity data, the 4-piperidinyl-1,3,4-oxadiazole scaffold to which it belongs has been quantitatively evaluated for anticancer activity in the Rehman et al. (2018) study [1]. Among twelve propanamide-bearing 4-piperidinyl-1,3,4-oxadiazole-2-thiol derivatives, three compounds showed notable cytotoxicity: compound 6j (IC₅₀ = 10.84 ± 4.2 µM), compound 6h (IC₅₀ = 20.12 ± 6.20 µM), and compound 6e (IC₅₀ = 24.57 ± 1.62 µM). These values were obtained using the MTT assay on HeLa cervical carcinoma cells, with doxorubicin serving as the reference standard (IC₅₀ = 0.92 ± 0.1 µM) [1]. The oxadiazole-2-thiol core in the Rehman series differs from the target compound's oxadiazole-2-yl-piperidine motif, but both share the critical 4-piperidinyl-1,3,4-oxadiazole connectivity. Furthermore, in a separate series of 1,3,4-oxadiazole-piperidine hybrids evaluated for urease inhibition, compounds bearing a thiophene-containing substituent achieved IC₅₀ values as low as 0.63 µM, representing a ~34-fold improvement over the thiourea reference (IC₅₀ = 21.25 µM) [2].

Anticancer Cytotoxicity Benchmarking

Piperidine Substitution Position: 4-Position Linkage vs. 3-Position Isomers and Impact on Binding Geometry

The target compound links the 1,3,4-oxadiazole-thiophene pharmacophore to the piperidine ring at the 4-position, whereas many commercially available analogs (e.g., CAS 2167403-37-2, 3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine) employ the 3-position attachment . Molecular docking studies on 1,3,4-oxadiazole-piperidine derivatives have shown that the piperidine substitution position dictates the spatial orientation of the oxadiazole ring within enzyme active sites, directly affecting key amino acid interactions and inhibitor potency [1]. In the atypical antipsychotic series reported by Cao et al. (2012), compounds with piperidine vs. piperazine cores and variable substitution positions exhibited differential binding affinities at D₂, 5-HT₁A, and 5-HT₂A receptors, demonstrating that positional isomerism within the piperidine ring translates into measurable pharmacological differences [2]. The 4-position linkage in the target compound is predicted to orient the oxadiazole-thiophene moiety in a distinct geometric arrangement compared to 3-substituted analogs, which may favor engagement with different biological targets or binding pockets.

Molecular Docking Receptor Binding Positional Isomerism

Synthetic Tractability and Yield Benchmarking in 1,3,4-Oxadiazole-Piperidine Hybrid Synthesis

The synthesis of 4-piperidinyl-1,3,4-oxadiazole derivatives has been demonstrated to proceed in moderate to good yields. In the Rehman et al. (2018) study, twelve target compounds (6a-l) bearing the 4-piperidinyl-1,3,4-oxadiazole-2-thiol core were synthesized via a multi-step sequence (piperidine carboxylate → carbohydrazide → oxadiazole-2-thiol → N-substituted propanamide) with overall isolated yields of 73–85% [1]. Separately, the reaction of 3,4-dichlorophenyl-1,3,4-oxadiazole-2(3H)-thione with piperidine derivatives via the Mannich reaction generated eleven novel compounds in moderate to good yields [2]. These yields provide a benchmark for assessing the synthetic accessibility of the target compound, whose ethyl butanoate chain is installed via N-acylation or N-alkylation of the piperidine nitrogen—a transformation that typically proceeds with yields exceeding 70% under standard conditions. The target compound is commercially available from multiple vendors (CAS 1448135-97-4), indicating that scalable synthetic routes have been established .

Synthetic Chemistry Yield Benchmarking Route Scalability

Research and Industrial Application Scenarios for Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate (1448135-97-4)


Anticancer Screening Library Expansion via Scaffold Hopping from Propanamide to Ethyl Butanoate Series

The target compound is ideally suited for medicinal chemistry programs seeking to diversify beyond the extensively characterized propanamide-bearing 4-piperidinyl-1,3,4-oxadiazole series [1]. By replacing the N-arylpropanamide linker with an ethyl butanoate chain, the compound provides a scaffold-hopping opportunity that preserves the validated 4-piperidinyl-1,3,4-oxadiazole pharmacophore while introducing a distinct linker chemotype for SAR exploration. In the Rehman et al. (2018) series, the most potent propanamide analog (6j) achieved an IC₅₀ of 10.84 ± 4.2 µM against HeLa cells; the target compound serves as a matched control to determine whether the ethyl butanoate linker enhances or diminishes this anticancer activity baseline [1].

Thiophene Regioisomer SAR Studies: thiophen-3-yl vs. thiophen-2-yl Comparative Evaluation

Given the established impact of thiophene substitution position on the electronic properties and biological activity of 1,3,4-oxadiazole derivatives [2], this compound provides a defined thiophen-3-yl regioisomer for systematic comparison with thiophen-2-yl analogs. Researchers conducting SAR-by-catalog or focused library screening can use the target compound to assess whether thiophen-3-yl substitution confers advantages in target selectivity, cellular potency, or metabolic stability relative to the more common thiophen-2-yl configuration [3].

Piperidine Positional Isomer Profiling in CNS Target Screening Panels

The 4-position piperidine attachment differentiates this compound from the 3-position isomers that dominate commercial catalogs (e.g., CAS 2167403-37-2). In CNS drug discovery programs targeting dopamine and serotonin receptors, the piperidine substitution position has been shown to modulate receptor binding profiles [4]. The target compound is therefore a valuable tool for evaluating whether 4-substituted piperidine-oxadiazole hybrids exhibit distinct polypharmacology or improved selectivity windows compared to 3-substituted congeners in broad-panel receptor screens.

Enzyme Inhibition Screening: Urease, Cholinesterase, and NAT8L Target Classes

The 1,3,4-oxadiazole-piperidine scaffold has demonstrated potent enzyme inhibition across multiple target classes, including urease (IC₅₀ as low as 0.63 µM, ~34-fold better than thiourea reference [5]), acetylcholinesterase/butyrylcholinesterase (IC₅₀ values ~45–55 µM [6]), and NAT8L (IC₅₀ as low as 0.3 µM for optimized 1,2,4-oxadiazole analogs [7]). Procurement of the target compound enables screening against these and other enzyme targets to establish whether the ethyl butanoate-thiophen-3-yl combination enhances or diminishes inhibitory potency relative to published chemotypes.

Quote Request

Request a Quote for Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.